molecular formula C16H12F3N3 B5550600 N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5550600
M. Wt: 303.28 g/mol
InChI Key: GWHDEIXIJLOYSU-UHFFFAOYSA-N
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Description

Quinazolinamine derivatives, including N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized for various pharmacological investigations, particularly as antihistaminic agents, among other activities.

Synthesis Analysis

The synthesis of quinazolinamine derivatives often involves cyclization reactions of hydrazino-quinazolinone with one-carbon donors or electrophiles. For example, the synthesis of 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was achieved by cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with various one-carbon donors (Alagarsamy et al., 2008).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives is characterized by X-ray diffraction methods, confirming the planarity of the quinazoline moiety and its substituents. This structural feature is crucial for the biological activity of these compounds (Rajnikant et al., 2001).

Scientific Research Applications

Synthesis and Antiviral Activity

A study detailed the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some compounds exhibiting antiviral activities against Tobacco mosaic virus (TMV) (Luo et al., 2012).

Hypolipidemic Activities

Research on novel 2-[4-[(diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones, including derivatives, demonstrated hypolipidemic effects by increasing lipoprotein lipase activity and reducing triglyceride and cholesterol levels (Kurogi et al., 1996).

Antibacterial Activity

A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, identifying compounds with low micromolar minimum inhibitory concentrations (MICs) (Van Horn et al., 2014).

Antitumor and Antimalarial Properties

Another study synthesized 6-[(phenylamino)methyl]-2,4-quinazolinediamines with potent antimalarial, antibacterial, and antitumor activities, highlighting trimetrexate for its broad spectrum of antitumor effects (Elslager et al., 1983).

Optoelectronic Material Applications

Quinazolines have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. This includes the creation of novel materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).

H1-Antihistaminic Agents

Research on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown promising results as H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2007).

Antimicrobial, Analgesic, and Anti-inflammatory Activities

A novel series of quinazoline-4-one/4-thione derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing compounds with significant activity profiles (Dash et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazoline derivatives are biologically active and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many quinazoline derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(4-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c1-10-6-8-11(9-7-10)20-14-12-4-2-3-5-13(12)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDEIXIJLOYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

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